

2-Chloro-5-(trichloromethyl)pyridine IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-Chloro-5-(trichloromethyl)pyridine

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An In-Depth Technical Guide to 2-Chloro-5-(trichloromethyl)pyridine

This guide provides a comprehensive technical overview of **2-Chloro-5-(trichloromethyl)pyridine**, a critical intermediate in the synthesis of modern agrochemicals. Designed for researchers, chemists, and professionals in the drug development and agrochemical industries, this document delves into its chemical identity, properties, synthesis pathways, and safe handling protocols, grounding all information in authoritative scientific data.

Nomenclature and Structural Identification

Correctly identifying a chemical compound is the foundation of all subsequent research and application. **2-Chloro-5-(trichloromethyl)pyridine** is a polychlorinated pyridine derivative. Its precise nomenclature and structural details are paramount to distinguish it from its isomers, such as the well-known nitrification inhibitor, Nitrapyrin.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-chloro-5-(trichloromethyl)pyridine**.^{[1][2]} It is registered under the CAS Number 69045-78-9.^{[1][3][4]}

Common synonyms and identifiers for this compound include:

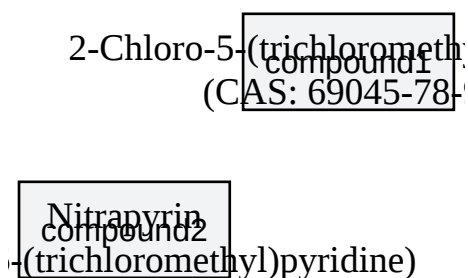
- Pyridine, 2-chloro-5-(trichloromethyl)-^{[5][6]}

- IFLAB-BB F0797-0001[1][5][6]
- AKOS BBS-00000412[1][5][6]

Structural Elucidation and Isomeric Distinction

The molecular formula for **2-Chloro-5-(trichloromethyl)pyridine** is $C_6H_3Cl_4N$, with a molecular weight of approximately 230.91 g/mol.[2][3][6] The structure consists of a pyridine ring chlorinated at the 2-position and substituted with a trichloromethyl group at the 5-position.

It is crucial to differentiate this compound from its structural isomer, Nitrapyrin, which is 2-chloro-6-(trichloromethyl)pyridine (CAS No. 1929-82-4).[7][8] While both share the same molecular formula and weight, the substitution pattern on the pyridine ring is different, leading to distinct chemical properties and biological activities. Nitrapyrin is primarily used as a soil bactericide and nitrification inhibitor to prevent the loss of nitrogen-based fertilizers.[7][8][9] The distinct substitution pattern is visualized below.



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Caption: Chemical structures of the target compound and its isomer, Nitrapyrin.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for designing synthetic routes, purification strategies, and safe handling procedures. The properties of **2-Chloro-5-(trichloromethyl)pyridine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ Cl ₄ N	[1][2][3]
Molecular Weight	230.91 g/mol	[2][3][6]
Appearance	Pink to off-white solid	[6]
Melting Point	-18.14 °C	[1][2][6]
Boiling Point	281.8 °C at 760 mmHg (Predicted)	[1][2][6]
Density	1.582 g/cm ³ (Predicted)	[1][2][6]
Flash Point	151.2 °C	[1]
pKa	-2.26 (Predicted)	[1][6]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8 °C	[1][6]

The low melting point indicates that the compound may be liquid or a low-melting solid at room temperature. Its high boiling point suggests that vacuum distillation would be the preferred method for purification to avoid thermal decomposition. The predicted low pKa value is characteristic of the electron-withdrawing effects of the chlorine atoms and the trichloromethyl group, which significantly reduce the basicity of the pyridine nitrogen.

Synthesis and Manufacturing Protocols

2-Chloro-5-(trichloromethyl)pyridine is not a naturally occurring compound; it is synthesized through multi-step chemical processes. The choice of synthetic route is often dictated by the availability and cost of starting materials, reaction efficiency, and scalability.

Synthesis from 3-Methylpyridine (β-Picoline)

A common and well-documented pathway starts from 3-methylpyridine, also known as β-picoline.[6][10] This process involves a sequence of oxidation and chlorination steps designed to introduce the required substituents at specific positions on the pyridine ring.



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Caption: Multi-step synthesis workflow from 3-Methylpyridine.

Protocol Breakdown:

- Step 1: Synthesis of N-Oxygen-3-methylpyridine.[6][10]
 - Rationale: The oxidation of the pyridine nitrogen to an N-oxide is a critical activating step. The N-oxide group alters the electron density of the pyridine ring, directing subsequent electrophilic substitution (like chlorination) primarily to the 2- and 6-positions.
 - Methodology: 3-methylpyridine is reacted with an oxidizing agent, typically 60% hydrogen peroxide, using glacial acetic acid as the solvent. The reaction mixture is carefully heated to drive the reaction to completion, followed by workup to isolate the N-oxide product.
- Step 2: Synthesis of 2-Chloro-5-methylpyridine.[6][10]
 - Rationale: With the N-oxide in place, a chlorinating agent is used to introduce a chlorine atom at the 2-position. Benzoyl chloride is an effective reagent for this "oriented chlorination."
 - Methodology: N-Oxygen-3-methylpyridine is treated with benzoyl chloride. This reaction proceeds via a rearrangement mechanism, ultimately yielding 2-chloro-5-methylpyridine. Purification is often achieved via complexation with copper(II) chloride followed by hydrolysis to release the purified product.[10]
- Step 3: Synthesis of **2-Chloro-5-(trichloromethyl)pyridine**. [6][10]
 - Rationale: The final step involves the exhaustive chlorination of the methyl group at the 5-position. This is a radical chain reaction, requiring an initiator to start the process.
 - Methodology: 2-Chloro-5-methylpyridine is reacted with a chlorine source in the presence of a radical initiator, such as methyl ethyl ketone peroxide (MEKP). The reaction is typically

carried out under conditions that favor radical formation (e.g., UV light or thermal initiation) to replace all three hydrogen atoms of the methyl group with chlorine atoms, yielding the final product.

Direct Gas-Phase Chlorination

An alternative, more direct industrial method involves the high-temperature, gas-phase chlorination of β -picoline.[\[11\]](#)

- **Rationale:** This method aims to achieve both nuclear and side-chain chlorination in a single, continuous process, which can be more economical for large-scale production.
- **Methodology:** β -picoline and chlorine gas are reacted in the gaseous phase at temperatures between 300 to 500°C.[\[11\]](#) The reaction is performed in the presence of an inert diluent (e.g., nitrogen, halogenated methanes) with a short residence time (0.5 to 60 seconds) to control the extent of chlorination and maximize the yield of the desired product.[\[11\]](#) This process can achieve yields of 30 to 60% and has the advantage of using an economical starting material in a simple reaction step.[\[11\]](#)

Applications in Agrochemical Synthesis

The primary utility of **2-chloro-5-(trichloromethyl)pyridine** lies in its role as a versatile building block for more complex, high-value agrochemicals.[\[1\]](#)[\[12\]](#) Its trifunctional nature (chloro-substituent, trichloromethyl group, and pyridine ring) allows for a variety of subsequent chemical transformations.

It is a key intermediate for producing fluorine-containing pesticides and herbicides, which often exhibit enhanced efficacy and favorable toxicological profiles.[\[10\]](#) For example, it is a direct precursor to 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) via a halogen exchange (HALEX) reaction.[\[10\]](#) This trifluoromethyl intermediate is crucial for synthesizing potent herbicides and fungicides.[\[10\]](#)

Further chlorination of **2-chloro-5-(trichloromethyl)pyridine** can yield 2,3-dichloro-5-(trichloromethyl)pyridine, a precursor for the fungicide Fluazinam.[\[13\]](#)

Safety, Handling, and Hazard Management

Due to its high toxicity and irritant properties, strict safety protocols must be followed when handling **2-chloro-5-(trichloromethyl)pyridine**.^[1]

- Hazard Classification: The compound is classified as harmful and an irritant.^{[6][14]}
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Engineering Controls

- Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[14]
- Gloves: Wear appropriate chemical-resistant gloves.
- Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash protection.^[14]
- Body Protection: A lab coat or protective clothing is required.^[14]
- Respiratory Protection: If ventilation is inadequate or for high-concentration exposures, use a NIOSH-approved respirator with appropriate cartridges.^[15]

First Aid Measures

- Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.^{[14][15]}
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.^{[14][15]}

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][15]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Spills and Disposal

Clean up spills immediately using dry, non-combustible absorbent material.[14] Place the waste in a suitable, labeled container for disposal. Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[15]

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